CH-0076989
説明
Based on analog compounds, CH-0076989 is hypothesized to be a small organic molecule with a molecular weight ranging between 129–235 Da, depending on functional groups and substituents. Key properties likely include moderate solubility (0.24–0.687 mg/mL), bioactivity scores (~0.55), and variable pharmacokinetic features such as blood-brain barrier (BBB) permeability or P-glycoprotein substrate activity .
Synthetic routes for similar compounds involve catalytic cross-coupling reactions (e.g., palladium-mediated couplings) or acid-catalyzed cyclizations, as seen in the synthesis of CAS 39989-39-4 (reflux with HCl/dioxane) and CAS 1761-61-1 (A-FGO catalyst in THF) .
特性
CAS番号 |
54371-52-9 |
|---|---|
分子式 |
C24H22Br2N2O2 |
分子量 |
530.25 |
IUPAC名 |
4-(2-(benzofuran-4-yl)acetamido)-2-bromo-1-(3-phenylpropyl)pyridin-1-ium bromide |
InChI |
InChI=1S/C24H21BrN2O2.BrH/c25-23-17-20(11-14-27(23)13-5-8-18-6-2-1-3-7-18)26-24(28)16-19-9-4-10-22-21(19)12-15-29-22;/h1-4,6-7,9-12,14-15,17H,5,8,13,16H2;1H |
InChIキー |
OONLXNFYGYMTLC-UHFFFAOYSA-N |
SMILES |
c1ccc(cc1)CCC[n+]2ccc(cc2Br)NC(=O)Cc3cccc4c3cco4.[Br-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CH-0076989; CH 0076989; CH0076989; UNII-9E629B19WL; CHEMBL485834; 9E629B19WL. |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Table 1: Physicochemical and Pharmacokinetic Properties
Key Findings :
Structural Diversity :
- CAS 39989-39-4 and this compound (hypothetical) share aromatic nitrogen-containing scaffolds, whereas CAS 1046861-20-4 incorporates halogenated boronic acid groups, enhancing its use in Suzuki-Miyaura couplings .
- CAS 1761-61-1 features brominated aromatic rings, which may confer higher electrophilic reactivity compared to this compound .
Pharmacokinetic Differences :
- CAS 1046861-20-4 exhibits superior BBB permeability, suggesting this compound derivatives could be optimized for CNS-targeted applications .
- All compounds show low CYP inhibition, reducing risks of drug-drug interactions .
Synthetic Accessibility :
- CAS 39989-39-4 requires multi-step synthesis with acid-catalyzed cyclization (18-hour reflux), whereas CAS 1046861-20-4 is synthesized via a palladium-catalyzed cross-coupling (1.3 hours at 75°C), indicating faster production .
Research Implications
- Drug Development : CAS 1046861-20-4’s boronic acid moiety and BBB permeability make it a candidate for neurotherapeutics, while this compound’s hypothetical nitrogen-rich scaffold may favor antimicrobial applications .
- Green Chemistry : CAS 1761-61-1’s use of recyclable A-FGO catalysts highlights sustainable synthesis routes applicable to this compound derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
